2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
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Overview
Description
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position and an acetic acid moiety at the 2-position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,5-thiadiazole-3-carboxylic acid with a suitable reagent to introduce the acetic acid moiety. The reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the acetic acid group. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and cost-effective methods. One approach involves the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, which may contribute to its anticancer properties.
Comparison with Similar Compounds
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3,4-thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid.
Uniqueness: The presence of the methyl group at the 4-position and the acetic acid moiety at the 2-position of the thiadiazole ring gives this compound distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6N2O2S |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |
InChI Key |
SNCGHZWQHRGGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSN=C1CC(=O)O |
Origin of Product |
United States |
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